molecular formula C14H23NO B13038308 (R)-1-(2-Propoxyphenyl)pentan-1-amine

(R)-1-(2-Propoxyphenyl)pentan-1-amine

Cat. No.: B13038308
M. Wt: 221.34 g/mol
InChI Key: LQEZNDRKKGXFKD-CYBMUJFWSA-N
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Description

(R)-1-(2-Propoxyphenyl)pentan-1-amine is a chiral amine featuring a pentan-1-amine backbone substituted at the 2-position of a phenyl ring with a propoxy group. Its stereochemistry (R-configuration) and structural features—such as the lipophilic propoxy substituent and the extended pentyl chain—make it a candidate for medicinal chemistry applications, particularly in targeting enzymes or receptors sensitive to hydrophobic interactions.

Properties

Molecular Formula

C14H23NO

Molecular Weight

221.34 g/mol

IUPAC Name

(1R)-1-(2-propoxyphenyl)pentan-1-amine

InChI

InChI=1S/C14H23NO/c1-3-5-9-13(15)12-8-6-7-10-14(12)16-11-4-2/h6-8,10,13H,3-5,9,11,15H2,1-2H3/t13-/m1/s1

InChI Key

LQEZNDRKKGXFKD-CYBMUJFWSA-N

Isomeric SMILES

CCCC[C@H](C1=CC=CC=C1OCCC)N

Canonical SMILES

CCCCC(C1=CC=CC=C1OCCC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes::

    Reductive Amination:

    Resolution of Racemic Mixture:

Industrial Production::
  • Historically, propoxyphene was used as an analgesic (painkiller). due to safety concerns, its use has been discontinued in many countries.
  • Industrial-scale production methods are no longer relevant, but the synthetic routes mentioned above remain applicable for research purposes.

Chemical Reactions Analysis

Reactions::
Major Products::
  • Oxidation may lead to hydroxylation or other functional group modifications.
  • Reduction typically results in the formation of secondary amines.

Scientific Research Applications

    Pharmacology and Medicine:

    Chemical Research:

Mechanism of Action

  • Propoxyphene’s analgesic effect was attributed to its weak opioid receptor agonism.
  • It acted primarily as a μ-opioid receptor agonist, providing pain relief.
  • its safety profile, including cardiac toxicity, led to its withdrawal from the market.

Comparison with Similar Compounds

Key Findings from Alkoxy-Substituted Analogs

highlights the importance of alkoxy chain length and lipophilicity in determining antimicrobial activity. For example:

  • 2-Methoxy (compound 3) and 2-ethoxy (compound 4) derivatives showed lower antifungal and antibacterial activity.
  • 2-Propoxy-substituted benzamide (compound 5) exhibited significantly higher activity against Absidia corymbifera (fungus) and methicillin-resistant Staphylococcus aureus (MRSA) compared to shorter-chain analogs and standard antibiotics like penicillin G .

Comparison with Bicyclo[1.1.1]pentan-1-amine Derivatives

Bicyclo[1.1.1]pentan-1-amine (e.g., compound 11 in ) is a rigid, three-dimensional scaffold used in medicinal chemistry to improve pharmacokinetic properties. Key distinctions include:

  • Synthetic Accessibility: Bicyclo[1.1.1]pentan-1-amine requires specialized radical-based synthesis methods (e.g., TTMSS/HOCH2CH2SH coupling) and faces scalability challenges, as noted in .
  • Biological Applications : This scaffold is incorporated into beta-secretase (BACE1) inhibitors (e.g., compound 5i in ), where its rigidity optimizes enzyme binding. In contrast, (R)-1-(2-Propoxyphenyl)pentan-1-amine’s flexible pentyl chain may favor interactions with less constrained targets, such as ion channels or G-protein-coupled receptors .

Stereochemical and Functional Group Comparisons

  • Amphetamine Derivatives : cites (S)-1-phenylpropan-2-amine, a CNS-active compound. The (R)-configuration in the target compound may confer distinct stereoselectivity in receptor interactions, as seen in chiral amines like maprotiline derivatives () .
  • Chlorinated Analogs : Compounds such as 2-Chloro-N-methylpentan-1-amine () demonstrate how halogenation alters electronic properties and bioavailability. The absence of electronegative groups in this compound suggests a stronger emphasis on hydrophobic interactions .

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